10-(2H-1,3-benzodioxol-5-yl)-14,14-dimethyl-2,7,9-triazatricyclo[9.4.0.0^{3,8}]pentadeca-1(11),3,5,7-tetraen-12-one
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Overview
Description
10-(2H-1,3-benzodioxol-5-yl)-14,14-dimethyl-2,7,9-triazatricyclo[9.4.0.0^{3,8}]pentadeca-1(11),3,5,7-tetraen-12-one is a complex organic compound characterized by its unique tricyclic structure. This compound features a benzodioxole moiety, a triazatricyclo framework, and a tetraenone system, making it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 10-(2H-1,3-benzodioxol-5-yl)-14,14-dimethyl-2,7,9-triazatricyclo[9.4.0.0^{3,8}]pentadeca-1(11),3,5,7-tetraen-12-one typically involves multiple steps, including the formation of the benzodioxole ring, the construction of the triazatricyclo framework, and the introduction of the tetraenone system. Common synthetic routes may involve:
Formation of Benzodioxole Ring: This step often involves the cyclization of catechol derivatives with formaldehyde.
Construction of Triazatricyclo Framework: This can be achieved through cycloaddition reactions, such as the Diels-Alder reaction, followed by ring-closing metathesis.
Introduction of Tetraenone System: This step may involve the use of cross-coupling reactions, such as Suzuki or Heck reactions, to introduce the necessary unsaturated bonds.
Industrial Production Methods
Industrial production of this compound may involve optimizing the above synthetic routes for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and process optimization to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
10-(2H-1,3-benzodioxol-5-yl)-14,14-dimethyl-2,7,9-triazatricyclo[9.4.0.0^{3,8}]pentadeca-1(11),3,5,7-tetraen-12-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using hydrogenation catalysts like palladium on carbon.
Substitution: Electrophilic and nucleophilic substitution reactions can occur, especially on the benzodioxole ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution; nucleophiles like amines for nucleophilic substitution.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of saturated derivatives.
Substitution: Formation of halogenated or aminated derivatives.
Scientific Research Applications
10-(2H-1,3-benzodioxol-5-yl)-14,14-dimethyl-2,7,9-triazatricyclo[9.4.0.0^{3,8}]pentadeca-1(11),3,5,7-tetraen-12-one has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and analgesic properties.
Industry: Utilized in the development of advanced materials, such as polymers and nanomaterials.
Mechanism of Action
The mechanism of action of 10-(2H-1,3-benzodioxol-5-yl)-14,14-dimethyl-2,7,9-triazatricyclo[9.4.0.0^{3,8}]pentadeca-1(11),3,5,7-tetraen-12-one involves its interaction with specific molecular targets and pathways:
Molecular Targets: May include enzymes, receptors, and ion channels.
Pathways Involved: The compound may modulate signaling pathways related to inflammation, cell proliferation, and apoptosis.
Comparison with Similar Compounds
Similar Compounds
- 1-(2H-1,3-Benzodioxol-5-yl)ethan-1-ol
- 5-(Benzo[d][1,3]dioxol-5-yl)-2,4-pentadienoic acid
- 1-benzo[1,3]dioxol-5-yl-3-N-fused heteroaryl indoles
Uniqueness
10-(2H-1,3-benzodioxol-5-yl)-14,14-dimethyl-2,7,9-triazatricyclo[9400^{3,8}]pentadeca-1(11),3,5,7-tetraen-12-one stands out due to its unique tricyclic structure, which imparts distinct chemical and biological properties compared to other benzodioxole derivatives
Properties
IUPAC Name |
6-(1,3-benzodioxol-5-yl)-9,9-dimethyl-6,8,10,11-tetrahydro-5H-pyrido[3,2-b][1,4]benzodiazepin-7-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N3O3/c1-21(2)9-14-18(15(25)10-21)19(24-20-13(23-14)4-3-7-22-20)12-5-6-16-17(8-12)27-11-26-16/h3-8,19,23H,9-11H2,1-2H3,(H,22,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JLWMXZXYDMMDTJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC2=C(C(NC3=C(N2)C=CC=N3)C4=CC5=C(C=C4)OCO5)C(=O)C1)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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